molecular formula C17H12N2O6S2 B11988123 3-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11988123
M. Wt: 404.4 g/mol
InChI Key: JQBXGMWSNAAQLK-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5E)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID is a complex organic compound that features a thiazolidine ring, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5E)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID typically involves multi-step organic reactions One common method includes the condensation of 2-nitrobenzaldehyde with 2-furylmethyl ketone to form an intermediate, which is then reacted with thiosemicarbazide to form the thiazolidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((5E)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as bromine (Br2) or chlorinating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-((5E)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((5E)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group may interact with specific proteins, while the thiazolidine ring can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-((5E)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID: Similar structure but with an acetic acid group instead of propanoic acid.

    3-((5E)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID: Similar structure but with a butanoic acid group.

Uniqueness

The uniqueness of 3-((5E)-5-{[5-(2-NITROPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, furan ring, and thiazolidine ring in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H12N2O6S2

Molecular Weight

404.4 g/mol

IUPAC Name

3-[(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C17H12N2O6S2/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-10-5-6-13(25-10)11-3-1-2-4-12(11)19(23)24/h1-6,9H,7-8H2,(H,20,21)/b14-9+

InChI Key

JQBXGMWSNAAQLK-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.